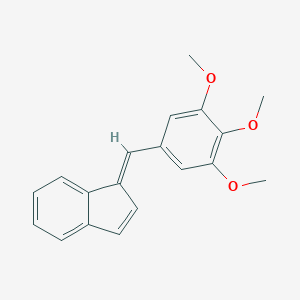
1-(3,4,5-trimethoxybenzylidene)-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4,5-trimethoxybenzylidene)-1H-indene, also known as TMI or β-TMI, is a synthetic compound that belongs to the family of indene derivatives. It is widely used in scientific research due to its potential application in various fields such as medicine, biochemistry, and material science.
作用机制
The mechanism of action of 1-(3,4,5-trimethoxybenzylidene)-1H-indene is not fully understood. However, it has been proposed that 1-(3,4,5-trimethoxybenzylidene)-1H-indene exerts its biological activity by interfering with the function of specific enzymes or proteins. For example, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. 1-(3,4,5-trimethoxybenzylidene)-1H-indene has also been demonstrated to bind to DNA and induce apoptosis in cancer cells.
生化和生理效应
1-(3,4,5-trimethoxybenzylidene)-1H-indene has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-(3,4,5-trimethoxybenzylidene)-1H-indene can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory mediators. In vivo studies have shown that 1-(3,4,5-trimethoxybenzylidene)-1H-indene can inhibit the growth of tumors in animal models and reduce the severity of inflammation in animal models of disease. 1-(3,4,5-trimethoxybenzylidene)-1H-indene has also been shown to exhibit antioxidant activity and protect against oxidative stress.
实验室实验的优点和局限性
1-(3,4,5-trimethoxybenzylidene)-1H-indene has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. It exhibits low toxicity and high stability, making it suitable for long-term studies. However, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has some limitations. It is poorly soluble in water, which can limit its use in aqueous systems. It also exhibits low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 1-(3,4,5-trimethoxybenzylidene)-1H-indene. One direction is to explore its potential as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the mechanism of action of 1-(3,4,5-trimethoxybenzylidene)-1H-indene and identify its molecular targets. Another direction is to investigate the use of 1-(3,4,5-trimethoxybenzylidene)-1H-indene as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the development of novel materials based on 1-(3,4,5-trimethoxybenzylidene)-1H-indene could lead to the synthesis of materials with unique properties for various applications.
合成方法
The synthesis of 1-(3,4,5-trimethoxybenzylidene)-1H-indene involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and indene in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
科学研究应用
1-(3,4,5-trimethoxybenzylidene)-1H-indene has been extensively studied for its potential application in various scientific fields. In medicine, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. In biochemistry, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been used as a fluorescent probe for the detection of metal ions such as copper and iron. In material science, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been employed as a building block for the synthesis of novel organic materials with unique optical and electronic properties.
属性
CAS 编号 |
2428-31-1 |
|---|---|
产品名称 |
1-(3,4,5-trimethoxybenzylidene)-1H-indene |
分子式 |
C19H18O3 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
(1E)-1-[(3,4,5-trimethoxyphenyl)methylidene]indene |
InChI |
InChI=1S/C19H18O3/c1-20-17-11-13(12-18(21-2)19(17)22-3)10-15-9-8-14-6-4-5-7-16(14)15/h4-12H,1-3H3/b15-10+ |
InChI 键 |
VUWQTQJXINKVKM-XNTDXEJSSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C=CC3=CC=CC=C32 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



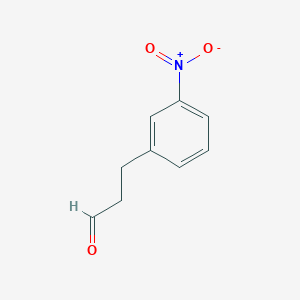
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
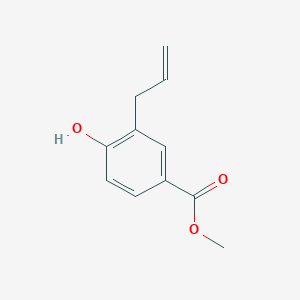

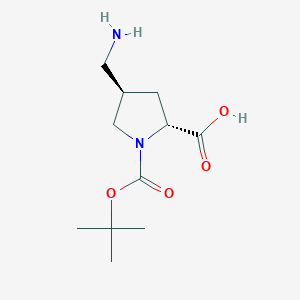
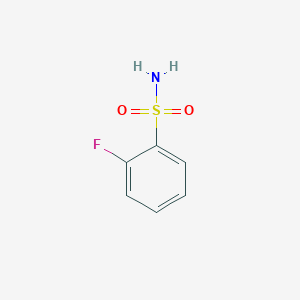

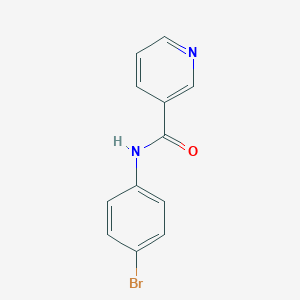
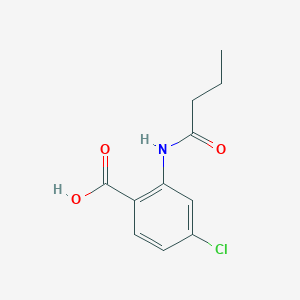
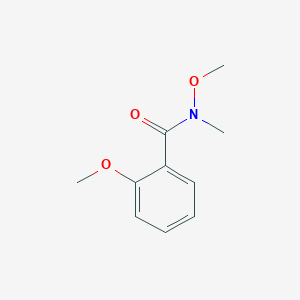

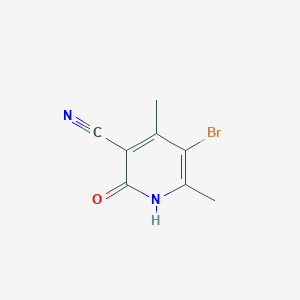
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)
